Chloropropylate

Catalog No.
S523555
CAS No.
5836-10-2
M.F
C17H16Cl2O3
M. Wt
339.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropropylate

CAS Number

5836-10-2

Product Name

Chloropropylate

IUPAC Name

propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

Molecular Formula

C17H16Cl2O3

Molecular Weight

339.2 g/mol

InChI

InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3

InChI Key

AXGUBXVWZBFQGA-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Solubility

At 20 °C: 700 g/L acetone, dichloromethane; 50 g/L hexane; 300 g/L methanol; 130 g/L n-octanol; 500 g/L toluene
In water, 10 mg/L @ 20 °C.

Synonyms

Chlorpropylate; Acaralate; Rospin

Canonical SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Description

The exact mass of the compound Chloropropylate is 338.0476 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as at 20 °c: 700 g/l acetone, dichloromethane; 50 g/l hexane; 300 g/l methanol; 130 g/l n-octanol; 500 g/l toluenein water, 10 mg/l @ 20 °c.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Diphenylacetic Acids - Benzilates - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Pest Control

Chloropropylate is chemically classified as a bridged diphenyl compound with the formula C₁₇H₁₆Cl₂O₃. It is known for its low aqueous solubility and low volatility, making it suitable for agricultural applications but also contributing to its environmental persistence . The compound has been recognized as an obsolete pesticide due to regulatory changes and concerns regarding its ecological impact. Although it exhibits low toxicity to mammals and fish, it can act as a skin and eye irritant at high concentrations .

The exact mechanism of action of chloropropylate is not fully understood, but it is believed to disrupt the nervous system of mites and ticks []. One theory suggests that chloropropylate interferes with the transmission of nerve impulses by blocking chloride ion channels in nerve cells [].

More research is needed to definitively elucidate the mechanism of action of chloropropylate.

Chloropropylate is classified as a moderately toxic compound []. It can be harmful if swallowed, inhaled, or absorbed through the skin. Symptoms of exposure may include nausea, vomiting, dizziness, and headaches.

Chloropropylate is also considered a potential environmental contaminant due to its persistence in soil and water [].

Data:

  • WHO Classification: Chloropropylate (technical grade) is listed as an obsolete or discontinued pesticide [].
Typical of organochlorine compounds. It can react with hydroxyl radicals in the atmosphere, leading to degradation products that may affect its environmental fate . In laboratory settings, chloropropylate has been metabolized by certain microorganisms through hydrolysis followed by decarboxylation .

As an insecticide, chloropropylate functions primarily through contact action. It inhibits oxidative phosphorylation and mitochondrial ATP synthase, which disrupts energy production in target organisms . Its biological effects include acute toxicity to a range of pests, particularly mites and insects, while exhibiting relatively low toxicity to non-target species like mammals .

Studies have indicated that chloropropylate interacts with various biological systems. For instance:

  • It has been shown to affect reproductive success in birds exposed to organochlorine pesticides, including chloropropylate .
  • Its metabolic pathways have been characterized in microbial studies, indicating potential for bioremediation applications or environmental degradation processes .

Chloropropylate belongs to a broader class of organochlorine pesticides. Below is a comparison with other similar compounds:

Compound NameChemical FormulaPrimary UseToxicity Level
DDTC14H9Cl5InsecticideHigh toxicity
LindaneC6H6Cl6InsecticideModerate toxicity
DicofolC14H12Cl4OAcaricideModerate toxicity
ChlorobenzilateC14H12Cl2OInsecticideLow toxicity
ChloropropylateC17H16Cl2O3Insecticide/AcaricideLow toxicity

Uniqueness of Chloropropylate

Chloropropylate is unique among these compounds due to its specific action mechanism targeting mitochondrial processes rather than neurotoxic pathways common in many other organochlorines like DDT and lindane. Additionally, its lower mammalian toxicity makes it less hazardous for non-target species compared to others in the same class.

Molecular Structure and Formula

Chloropropylate is a bridged diphenyl acaricide with the molecular formula C₁₇H₁₆Cl₂O₃ [1] [2] [3]. The compound has a molecular weight of 339.21 g/mol [2] [3] [4]. The systematic chemical name is isopropyl 4,4'-dichlorobenzilate [5], while the IUPAC nomenclature designates it as propan-2-yl bis(4-chlorophenyl)(hydroxy)acetate [6].

The structural representation can be expressed through the SMILES notation: Clc1ccc(cc1)C(O)(c2ccc(Cl)cc2)C(=O)OC(C)C [5]. The compound possesses the InChI key AXGUBXVWZBFQGA-UHFFFAOYSA-N [1] [2], which provides a unique identifier for its molecular structure. Chloropropylate is classified as a benzilic acid derivative, specifically the isopropyl ester of 4,4'-dichlorobenzilic acid [2] [7].

The molecular architecture consists of two 4-chlorophenyl rings connected to a central carbon atom that also bears a hydroxyl group and is adjacent to a carbonyl carbon that forms an ester linkage with isopropanol [5]. This bridged diphenyl structure places chloropropylate in the same chemical family as other organochlorine compounds, though it exhibits distinct properties due to its specific substitution pattern [5].

Physical Properties

Melting and Boiling Points

Chloropropylate exhibits a melting point range of 72.4-73.0°C [3] [4]. The boiling point has been determined to be 148-150°C under reduced pressure conditions of 0.5 mmHg [3] [4]. Under standard atmospheric pressure conditions, the compound would have a significantly higher boiling point due to its substantial molecular weight and intermolecular forces.

Density and Solubility

The estimated density of chloropropylate is 1.2775 g/cm³ [4], indicating that the compound is denser than water. This property is consistent with the presence of chlorine atoms in the molecular structure, which contribute to the overall mass density.

Water solubility is limited, with chloropropylate dissolving at a concentration of only 10 mg/L at room temperature [4]. This low aqueous solubility is characteristic of organochlorine compounds and reflects the hydrophobic nature of the molecule due to its chlorinated aromatic rings and ester functionality. The compound's predicted pKa value is 11.18 ± 0.29 [4], indicating weak acidity of the hydroxyl group under physiological conditions.

Spectroscopic Characteristics

Mass spectrometry data for chloropropylate is available through the NIST Mass Spectrometry Data Center [8] [9]. The electron ionization mass spectrum provides fragmentation patterns characteristic of the bridged diphenyl structure. The molecular ion peak appears at m/z 339, corresponding to the molecular weight of the compound [8].

Infrared spectroscopy reveals characteristic absorption bands consistent with the functional groups present in the molecule [9]. The spectrum would be expected to show C-H stretching vibrations in the 2950-2840 cm⁻¹ region, aromatic C=C stretches around 1600-1400 cm⁻¹, C=O ester stretch near 1750-1720 cm⁻¹, and C-Cl stretches in the 800-600 cm⁻¹ range [10].

Chemical Reactivity

Chloropropylate undergoes specific chemical transformations under certain conditions. The compound can be metabolized through hydrolysis pathways, where the ester bond is cleaved to yield 4,4'-dichlorobenzilic acid [11]. Further degradation can proceed through decarboxylation to form 4,4'-dichlorobenzophenone and carbon dioxide [11]. This metabolic pathway has been observed in microorganisms such as Rhodotorula gracilis [11].

The compound exhibits reactivity towards strong oxidizing agents , which should be avoided during handling and storage. Under normal processing conditions, chloropropylate does not undergo hazardous reactions . However, thermal decomposition at elevated temperatures can produce carbon monoxide, carbon dioxide, and halides .

Isomerism and Stereochemistry

Chloropropylate contains a quaternary carbon center bearing a hydroxyl group, which creates a potential site for stereochemical variation [5]. The central carbon atom in the benzilic acid moiety is sp³ hybridized and is connected to two different 4-chlorophenyl groups, a hydroxyl group, and a carbonyl carbon. However, since both aromatic rings are identically substituted with chlorine in the para position, the molecule does not exhibit classical chiral centers.

The compound can exist in different conformational isomers due to rotation around the C-C bonds connecting the central carbon to the aromatic rings. These conformational variations can influence the compound's biological activity and physical properties. The ester portion of the molecule, containing the isopropyl group, can also adopt different conformations through rotation around the C-O and C-C bonds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

WHITE POWDER
Colorless crystals.

XLogP3

4.7

Exact Mass

338.0476

Boiling Point

148-150 °C @ 0.5 mm Hg

Density

1.36 g/cu cm @ 20 °C

Appearance

Solid powder

Melting Point

73.0 °C
73 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GI03ROM7HQ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... DDT, DDE, TDE, Kelthane, chlorobenzilate, chloropropylate and Acarol were found to be inhibitory towards both heavy beef heart mitochondrial (HBHM) NADH-oxidase and succinoxidase enzyme systems. Dichlorobenzophenone and p-chlorophenol were less inhibitory towards the HBHM NADH-oxidase and did not inhibit the succinoxidase enzyme system. DDA did not inhibit either of the electron transport systems. Carbaryl was not inhibitory towards both HBHM oxidase systems, whereas its degradative product dihydroxynaphthalene was inhibitory at the same concentration. Furadan, Matacil, Baygon and Dimetilan were only slightly inhibitory towards the mitochondrial NADH-oxidase system and did not inhibit the succinoxidase system. Zectran was inhibitory towards the NADH-oxidase system and was not inhibitory towards the succinoxidase system. DDT, DDE and TDE, dihydroxynaphthalene and 1-naphthol inhibited the NADH-oxidase enzyme system on the substrate side of cytochrome c, whereas Kelthane inhibited on the oxygen side.

Vapor Pressure

1.80e-07 mmHg
1.8X10-7 mm Hg @ 20 °C

Pictograms

Corrosive

Other CAS

5836-10-2

Wikipedia

Chloropropylate

Use Classification

Agrochemicals -> Acaricides

Methods of Manufacturing

Chloropropylate is made by reacting 4,4'-dichlorobenzilic acid with isopropanol.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Chloropropylate (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
Used to control spider mites on apple and pear trees. /Former use/
.../Chloropropylate is/ suitable for use at 30-60 g ai/100 L on cotton, fruit, nuts, ornamentals, sugar beet, tea and vegetables, applied to obtain full coverage of foliage. It is non-phytotoxic at these rates.
Contact, non-systemic acaricide for control of adult mites; effective against summer eggs and against all postembryonic stages.
For more General Manufacturing Information (Complete) data for CHLOROPROPYLATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY GAS LIQUID CHROMATOGRAPHY. RESIDUES MAY BE DETERMINED BY GLC WITH MICROCOULOMETRIC DETECTION.
A GAS CHROMATOGRAPHIC METHOD FOR DETERMINING CHLOROPROPYLATE AS A TRIFLUOROACETYL DERIVATIVE WAS EXAMINED. RECOVERY FROM FORTIFIED SAMPLES OF STRAWBERRY, CITRUS, & OTHER SAMPLES RANGED FROM 79-89%. GAS CHROMATOGRAPH COLUMN WAS COMPOSED OF 5% DEGS.
Method: 8081A, Organochlorine Pesticides by Gas Chromatography; Analyte: chloropropylate; Matrix: extracts from solid and liquid matrices; Detection Level: not provided.[

Stability Shelf Life

Unstable in alkaline media and strongly acidic media

Dates

Last modified: 08-15-2023
1: Bartsch E, Eberle D, Ramsteiner K, Tomann A, Spindler M. The carbinole acaricides: chlorobenzilate and chloropropylate. Residue Rev. 1971;39:1-93. PubMed PMID: 5127234.
2: Bourke JB, Broderick EJ, Stoewsand GS. Elimination rate and tissue residues of chloropropylate and chlorobenzilate in rats. Bull Environ Contam Toxicol. 1970 Nov;5(6):509-14. doi: 10.1007/BF01539979. PubMed PMID: 23989414.
3: Knowles CO, Ahmad S. Comparative metabolism of chlorobenzilate, chloropropylate, and bromopropylate acaricides by rat hepatic enzymes. Can J Physiol Pharmacol. 1971 Jun;49(6):590-7. PubMed PMID: 5088463.
4: Pardini RS, Heidker JC, Baker TA, Payne B. Toxicology of various pesticides and their decomposition products on mitochondrial electron transport. Arch Environ Contam Toxicol. 1980;9(1):87-97. PubMed PMID: 6768341.
5: Fryzek JP, Garabrant DH, Harlow SD, Severson RK, Gillespie BW, Schenk M, Schottenfeld D. A case-control study of self-reported exposures to pesticides and pancreas cancer in southeastern Michigan. Int J Cancer. 1997 Jul 3;72(1):62-7. PubMed PMID: 9212224.
6: Kadir HA, Knowles CO. Inhibition of ATP dephosphorylation by acaricides with emphasis on the anti-ATPase activity of the carbodiimide metabolite of diafenthiuron. J Econ Entomol. 1991 Jun;84(3):801-5. PubMed PMID: 1832178.
7: ST John LE Jr, Lisk DJ. Metabolic studies with chloropropylate acaricide in the dairy cow. J Agric Food Chem. 1973 Jul-Aug;21(4):644-6. PubMed PMID: 4718937.
8: Miyazaki S, Boush GM, Matsumura F. Metabolism of 14C-chlorobenzilate and 14C-chloropropylate by Rhodotorula gracilis. Appl Microbiol. 1969 Dec;18(6):972-6. PubMed PMID: 5392608; PubMed Central PMCID: PMC378178.
9: Hofberg AH Jr, Heinrichs LC, Gentry GA. Collaborative study of a gas-liquid chromatographic method for the analysis of chlorobenzilate and chloropropylate. J Assoc Off Anal Chem. 1975 May;58(3):516-9. PubMed PMID: 1141178.
10: Bourke JB, Hackler LR, Stoewsand GS. The comparative metabolism of chloropropylate in plants and animals and the effect of dietary protein on its deposition, degradation, and elimination in animals. IMS Ind Med Surg. 1968 Jul;37(7):542. PubMed PMID: 5243513.

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